An In-depth Technical Guide to 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
An In-depth Technical Guide to 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
CAS Number: 352547-54-7
This technical guide provides a comprehensive overview of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, a key organic intermediate with significant potential in the field of regenerative medicine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, properties, and applications, with a focus on scientific integrity and practical, field-proven insights.
Introduction
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a substituted phenylacetonitrile derivative that has garnered considerable interest for its biological activity. Phenylacetonitriles, in general, are versatile precursors in organic synthesis, finding applications in the production of pharmaceuticals, dyes, and agrochemicals. The unique methoxyethoxy substitution on the phenyl ring of the target molecule imparts specific physicochemical properties that are crucial for its biological function, most notably as a potent inducer of the transcription factor Oct3/4. This property positions it as a valuable tool in stem cell research and the development of novel therapeutic strategies.
Physicochemical Properties
A summary of the key physicochemical properties of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is presented in the table below. These properties are essential for its handling, formulation, and in understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 352547-54-7 | BLDpharm[1] |
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Appearance | (Expected) Colorless to pale yellow oil or low melting solid | General knowledge on similar compounds |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone. Limited solubility in water. | General knowledge on similar compounds |
Synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
The most direct and widely applicable method for the synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is the Williamson ether synthesis . This classical and robust method involves the formation of an ether linkage through the reaction of an alkoxide with a primary alkyl halide.
Synthetic Pathway
The synthesis commences with the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile by a suitable base to form a nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction with a 2-methoxyethoxy halide (e.g., 2-bromoethyl methyl ether), yielding the desired product.
Caption: Williamson Ether Synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenolic compounds.[2][3] Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.
Materials:
-
4-Hydroxyphenylacetonitrile
-
2-Bromoethyl methyl ether (or 2-chloroethyl methyl ether)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetonitrile (10-15 mL per gram of 4-hydroxyphenylacetonitrile).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromoethyl methyl ether (1.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.
Characterization and Analytical Data
Proper characterization of the synthesized 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is critical to confirm its identity and purity. The following are expected analytical data based on the structure of the molecule and data for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃):
-
δ 7.20-7.30 (d, 2H, Ar-H ortho to CH₂CN)
-
δ 6.90-7.00 (d, 2H, Ar-H ortho to OCH₂CH₂OCH₃)
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δ 4.10-4.20 (t, 2H, Ar-O-CH₂)
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δ 3.70-3.80 (t, 2H, -CH₂-O-CH₃)
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δ 3.70 (s, 2H, Ar-CH₂-CN)
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δ 3.45 (s, 3H, -O-CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 158.0 (Ar-C-O)
-
δ 129.0 (Ar-C ortho to CH₂CN)
-
δ 123.0 (Ar-C ipso to CH₂CN)
-
δ 118.0 (CN)
-
δ 115.0 (Ar-C ortho to OCH₂CH₂OCH₃)
-
δ 71.0 (Ar-O-CH₂)
-
δ 69.0 (-CH₂-O-CH₃)
-
δ 59.0 (-O-CH₃)
-
δ 23.0 (Ar-CH₂-CN)
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~2250 | C≡N stretch (nitrile) |
| ~1610, 1510 | C=C stretch (aromatic ring) |
| ~1250, 1040 | C-O stretch (ether) |
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₃NO₂ [M+H]⁺: 192.1025; Found: (Expected to be within a few ppm of the calculated value).
Applications in Drug Discovery and Regenerative Medicine
The primary application of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile in the biomedical field is its role as a potent inducer of Octamer-binding transcription factor 3/4 (Oct3/4) .
Mechanism of Action as an Oct3/4 Inducer
Oct3/4 is a key transcription factor that plays a crucial role in maintaining the pluripotency of embryonic stem cells.[4] The ability to induce the expression of Oct3/4 in somatic cells is a cornerstone of induced pluripotent stem cell (iPSC) technology. Small molecules that can enhance or replace the function of transcription factors in the reprogramming process are of high value. 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile has been identified as a small molecule that can enhance the expression and transcriptional activity of Oct3/4.[5] This effect is believed to be mediated through the modulation of signaling pathways that regulate pluripotency.[6]
Caption: Role in cellular reprogramming.
Potential in Drug Development
The ability to modulate pluripotency and cellular differentiation opens up several avenues for drug development:
-
Disease Modeling: Generating patient-specific iPSCs to model diseases in vitro.
-
Drug Screening: Using iPSC-derived cell types to screen for novel drug candidates.
-
Cell-based Therapies: Developing regenerative medicine approaches for various diseases.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is not widely available, information from structurally related phenylacetonitrile compounds should be considered for safe handling.[7]
-
General Hazards: Phenylacetonitrile derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[7] They may also cause skin and eye irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a valuable chemical entity with a confirmed CAS number of 352547-54-7. Its synthesis via the Williamson ether reaction is a practical and scalable method. The compound's most significant attribute is its demonstrated ability to induce the expression of the pluripotency factor Oct3/4, making it a powerful tool for researchers in stem cell biology and regenerative medicine. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use. This guide provides a solid foundation for scientists and professionals working with or interested in the potential of this promising molecule.
References
- Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry.
- TCI Chemicals. (2018). Safety Data Sheet - Phenylacetonitrile. TCI Chemicals.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
- Creative Diagnostics. (n.d.). OCT3/4 Signaling Pathway.
- Zaveri, L., & Dhawan, J. (2021). Inducible expression of Oct-3/4 reveals synergy with Klf4 in targeting Cyclin A2 to enhance proliferation during early reprogramming. bioRxiv.
- Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908–1911.
- ResearchGate. (2021). Inducible expression of Oct-3/4 reveals synergy with Klf4 in targeting Cyclin A2 to enhance proliferation during early reprogramming.
- BLDpharm. (n.d.). 352547-54-7|2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. BLDpharm.
- US Patent 2,783,265. (1957).
- Hattori, M., et al. (2003). Involvement of Oct3/4 in the enhancement of neuronal differentiation of ES cells in neurogenesis-inducing cultures. Development, 130(11), 2505–2512.
- Li, W., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 4857–4868.
- The Company of Biologists. (2003). Involvement of Oct3/4 in the enhancement of neuronal differentiation of ES cells in neurogenesis-inducing cultures. The Company of Biologists.
- The Good Scents Company. (n.d.). phenyl acetonitrile. The Good Scents Company.
- Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylacetonitrile. Sigma-Aldrich.
- ResearchGate. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile.
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylacetonitrile 97%. Sigma-Aldrich.
- ResearchGate. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies.
- MDPI. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. MDPI.
- Wiley-VCH. (n.d.). Supporting Information for One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. Wiley-VCH.
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Wiley-VCH. (n.d.). 2-(2-Methoxy-phenyl)-1-oxa-spiro[3][3]non-2-en-4-one (2b). Wiley-VCH.
- Biogeosciences. (2013).
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